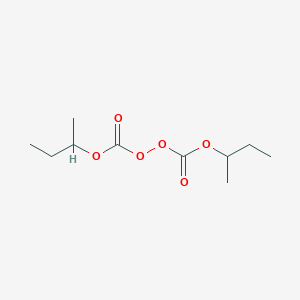

Di-sec-butyl peroxydicarbonate

描述

属性

IUPAC Name |

butan-2-yl butan-2-yloxycarbonyloxy carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O6/c1-5-7(3)13-9(11)15-16-10(12)14-8(4)6-2/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGQRLUGQNBHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)OOC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O6 | |

| Record name | DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3029318 | |

| Record name | Bis-sec-butyl peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

This liquid peroxide is sensitive to heat. Storage of this material must be done so with stringent temperature control measures. Its explosion hazard is also mitigated by mixing the peroxide in a water slurry., Liquid | |

| Record name | DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19910-65-7 | |

| Record name | DI-SEC-BUTYL PEROXYDICARBONATE, [TECHNICALLY PURE] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Di-sec-butyl peroxydicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19910-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl peroxydicarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019910657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxydicarbonic acid, C,C'-bis(1-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis-sec-butyl peroxydicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3029318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis-sec-butyl peroxydicarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-SEC-BUTYL PEROXYDICARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0D0K2GM7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Di-sec-butyl peroxydicarbonate is typically synthesized through the reaction of sec-butyl alcohol with phosgene, followed by the addition of hydrogen peroxide. The reaction is carried out under controlled temperature conditions to prevent decomposition .

Industrial Production Methods: In industrial settings, this compound is often produced in an emulsion form to enhance stability and reduce the risk of explosion. The emulsion typically contains the peroxide, an emulsifier, an antifreeze, and water . This method allows for safer handling and storage of the compound.

化学反应分析

Types of Reactions: Di-sec-butyl peroxydicarbonate primarily undergoes decomposition reactions due to its peroxide nature. It decomposes violently or explosively at temperatures between 0-10°C, releasing free radicals .

Common Reagents and Conditions:

Oxidation: this compound acts as an oxidizing agent and can initiate radical polymerization reactions.

Decomposition: The compound decomposes in the presence of heat, shock, or friction, and can be accelerated by amines and certain metals.

Major Products: The decomposition of this compound typically results in the formation of carbon dioxide, sec-butyl alcohol, and other organic radicals .

科学研究应用

Polymerization Initiator

Overview : DBPDC is primarily known for its role as a polymerization initiator. It facilitates the formation of polymers through radical initiation mechanisms, particularly in the production of:

- Low-Density Polyethylene (LDPE) : Used extensively in packaging and plastic products.

- Polyvinyl Chloride (PVC) : Commonly found in construction materials, pipes, and electrical cable insulation.

- Vinylidene Chloride Copolymers : Employed in food packaging and other protective coatings.

Mechanism : The compound decomposes to generate free radicals upon heating, which initiate the polymerization process. The decomposition typically occurs at elevated temperatures (0-10°C), making it effective for both tubular and autoclave processes .

Material Science

DBPDC's application extends to material science, where it contributes to advancements in polymer formulations. Its ability to produce polymers with tailored properties allows for innovations in:

- Film Production : Enhancements in barrier properties for food packaging.

- Coatings : Development of durable and resistant coatings for various substrates.

Thermal Risk Assessment

Research on DBPDC includes studies on its thermal stability and decomposition behavior. Understanding the self-accelerating decomposition temperature is crucial for assessing thermal hazards associated with organic peroxides. This knowledge is essential for safe handling and storage practices in industrial settings .

4.1. Industrial Applications

A study conducted by Nouryon highlights the use of Trigonox SBPS (a stabilized form of DBPDC) in the copolymerization of vinyl chloride and vinylidene chloride. This application demonstrates its effectiveness in achieving desired polymer characteristics while maintaining safety standards during processing .

4.2. Safety Protocols

Case studies on safety protocols indicate that DBPDC poses significant risks due to its explosive nature under certain conditions. For example, incidents have been documented where improper storage led to explosions due to thermal runaway reactions. Effective safety measures include:

- Strict temperature control during storage.

- Use of water emulsions to mitigate explosion risks.

- Implementation of comprehensive training programs for personnel handling DBPDC .

Comparative Analysis with Other Peroxydicarbonates

| Property/Characteristic | This compound | Diethyl Peroxydicarbonate | Diisopropyl Peroxydicarbonate |

|---|---|---|---|

| Decomposition Temperature | 0-10°C | 25-30°C | 10-20°C |

| Polymerization Efficiency | High | Moderate | High |

| Stability under Heat | Moderate | Low | Moderate |

| Typical Applications | LDPE, PVC | Styrene Polymers | Various Vinyl Polymers |

This table illustrates the unique properties of DBPDC compared to other peroxydicarbonates, emphasizing its balance between reactivity and stability, making it suitable for diverse applications.

作用机制

Di-sec-butyl peroxydicarbonate exerts its effects through the generation of free radicals. Upon decomposition, the peroxide bond breaks, forming two sec-butoxy radicals. These radicals can initiate the polymerization of monomers by reacting with unsaturated carbon-carbon bonds, leading to the formation of polymer chains .

相似化合物的比较

Comparison with Similar Peroxydicarbonates

Diisopropyl Peroxydicarbonate (DIPPC; CAS 105-64-6)

- Structure : Contains isopropyl groups instead of sec-butyl.

- Applications: Widely used in acrylic and styrenic polymerizations. Market size reached USD 250 million in 2023, driven by demand in North America for specialty chemicals .

- Reactivity : Higher thermal sensitivity than DSBPC, decomposing explosively above 30°C. Requires refrigeration (storage at ≤−10°C) .

- Kinetics : Decomposition follows first-order kinetics with an activation energy (ΔH‡) of ~120 kJ/mol, similar to DSBPC .

Di-t-butyl Peroxydicarbonate (DBPD; CAS 15520-11-3)

- Structure : Features tert-butyl groups, imparting steric hindrance.

- Thermal Stability : Decomposes at 40–70°C with ΔH‡ = 122 kJ/mol and ΔS‡ = 46 J/K·mol. Slower decomposition than DSBPC due to bulky substituents .

- Applications: Limited to low-temperature polymerizations (e.g., specialty elastomers) .

Bis(3-methoxybutyl) Peroxydicarbonate (CAS 52238-68-3)

- Structure: Methoxybutyl groups enhance solubility in polar monomers.

- Applications : Initiator for vinyl chloride and vinylidene chloride copolymers. Stable under storage but decomposes violently at 0–10°C without stabilizers .

- Regulatory : Requires hydroperoxide additives (≥0.03%) for safe transport .

Di-(2-ethylhexyl) Peroxydicarbonate (CAS 16111-62-9)

- Structure : Long-chain ethylhexyl groups improve solubility in hydrophobic media.

- Handling : Marketed as frozen aqueous dispersions (≤42% concentration) to prevent self-accelerating decomposition .

- Use Case : Preferred for emulsion polymerizations due to water compatibility .

Comparative Data Table

Research Findings and Trends

- Efficiency in Polymerization : DSBPC outperforms DIPPC in LDPE production due to broader temperature compatibility (40–65°C vs. 30–50°C for DIPPC) .

- Safety Innovations: Blending DSBPC with hydroperoxides (e.g., Trigonox® 181) enhances storage stability, addressing self-accelerating decomposition risks .

- Environmental Impact : Regulatory shifts favor diluted or aqueous formulations (e.g., Di-(2-ethylhexyl) dispersions) to reduce volatile organic compound (VOC) emissions .

生物活性

Di-sec-butyl peroxydicarbonate (DSBPC) is an organic peroxide with the molecular formula C₁₀H₁₈O₆. It is primarily utilized as a polymerization initiator in the production of various polymers, including low-density polyethylene and polyvinyl chloride. This article delves into the biological activity of DSBPC, focusing on its mechanisms, effects, and safety considerations.

This compound exerts its biological effects primarily through the generation of free radicals . Upon thermal decomposition, the peroxide bond breaks, yielding two sec-butoxy radicals. These radicals are highly reactive and can initiate polymerization reactions by attacking unsaturated carbon-carbon bonds in monomers, leading to the formation of long polymer chains .

Free Radical Generation

The decomposition of DSBPC occurs violently or explosively at temperatures between 0-10 °C, which is attributed to self-accelerating exothermic reactions. The generated free radicals can interact with various biological molecules, potentially causing oxidative stress and cellular damage .

Toxicological Profile

The toxicological effects of DSBPC are significant due to its radical-generating properties. Key findings include:

Case Studies

- Polymerization Reactions : In a study focusing on the use of DSBPC in polymer synthesis, it was found that varying concentrations of DSBPC significantly influenced the rate of polymerization and the molecular weight of the resulting polymers. This highlights its effectiveness as a radical initiator in controlled settings.

- Environmental Impact : Research indicates that runoff from DSBPC during industrial processes may lead to environmental contamination due to its reactivity and potential toxicity to aquatic life. Studies have shown that degradation products can be harmful, necessitating careful management during disposal .

Safety Considerations

Given its hazardous nature, handling DSBPC requires stringent safety protocols:

- Storage Conditions : It must be stored in a cool, dry place away from heat sources to prevent premature decomposition.

- Personal Protective Equipment (PPE) : Appropriate PPE such as gloves, goggles, and respiratory protection should be used to minimize exposure risks.

- Emergency Procedures : In case of accidental release or exposure, immediate decontamination measures should be implemented to mitigate health risks .

Comparison with Similar Compounds

A comparative analysis with other peroxydicarbonates reveals that DSBPC possesses unique characteristics regarding stability and reactivity:

| Compound Name | Molecular Formula | Decomposition Temperature | Biological Activity |

|---|---|---|---|

| This compound | C₁₀H₁₈O₆ | 0-10 °C | High reactivity; potential skin irritant |

| Di-n-propyl peroxydicarbonate | C₉H₁₈O₆ | -15 °C | Lower reactivity; used in similar applications |

| Diethyl peroxydicarbonate | C₈H₁₈O₆ | 0 °C | Moderate reactivity; less hazardous |

常见问题

Basic Research Questions

Q. What are the recommended synthesis and purification protocols for Di-sec-butyl peroxydicarbonate in academic laboratories?

- Methodological Answer : this compound is synthesized via reaction of sec-butyl chloroformate with hydrogen peroxide under controlled alkaline conditions. The product is purified via vacuum distillation or solvent extraction. Purity assessment requires iodometric titration, as described in its preparation yielding 75% purity (90.2% peroxide titer) . Storage at low temperatures (≤10°C) with Type B diluents (≥48%) is critical to prevent exothermic decomposition .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodological Answer : Due to its instability, the compound must be stored at ≤52% concentration with diluents (e.g., Type B ≥48%) to mitigate explosion risks. Handling requires inert atmospheres (N₂/Ar), avoidance of metal contaminants, and adherence to OSHA/IMDG guidelines for hazardous peroxides. Transport regulations specify concentration limits (e.g., ≤52% under UN 3115) and require stabilizers like water/methanol dispersions .

Q. What analytical techniques are suitable for characterizing this compound’s purity and structural integrity?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies characteristic carbonyl peaks at 1790–1815 cm⁻¹. Iodometric titration quantifies active oxygen content (e.g., ~2.31% for 50% formulations), while differential scanning calorimetry (DSC) monitors thermal stability and decomposition onset .

Advanced Research Questions

Q. How do decomposition kinetics of this compound vary under different solvent systems, and how can these be modeled experimentally?

- Methodological Answer : DSC-based Arrhenius analysis directly measures decomposition rates by correlating heat flow with reaction progress. For example, studies on analogous peroxydicarbonates (e.g., diisopropyl peroxydicarbonate) show first-order kinetics in phthalate solvents, with activation energies calculable from DSC curves . Comparative studies require controlled solvent polarity and temperature ramps (45–60°C) .

Q. How should researchers address contradictions in regulatory concentration limits for this compound across jurisdictions?

- Methodological Answer : Experimental design must account for regional thresholds (e.g., ≤52% in the EU vs. ≤32% in IMDG Code 36-12). Cross-referencing safety data sheets (SDS) with hazard catalogs (e.g., UN 3113 vs. 3115) ensures compliance. Diluent ratios (Type A/B) should be validated via thermogravimetric analysis (TGA) to confirm stability .

Q. What role does this compound play in vinyl chloride polymerization, and how does its efficacy compare to other initiators like diisopropyl peroxydicarbonate?

- Methodological Answer : As a low-temperature initiator (45–60°C), it offers faster radical generation than diisopropyl analogs. Comparative studies should monitor polymerization rates via gel permeation chromatography (GPC) and calorimetry. Note: Its higher sensitivity to impurities necessitates stricter monomer purification protocols .

Q. What methodologies resolve discrepancies in thermal stability data for this compound across literature sources?

- Methodological Answer : Contradictions arise from varying diluent types and testing conditions. Standardized protocols using DSC under isothermal conditions (e.g., 30–70°C) with controlled humidity (<5%) reduce variability. Cross-validation with gas chromatography-mass spectrometry (GC-MS) identifies decomposition byproducts (e.g., CO₂, sec-butanol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。